Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2 . This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods often involve optimizing these steps to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit receptor tyrosine kinases, such as colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins, and fms-like tyrosine kinase-3 (Flt-3) . These interactions can block signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the methyl and chloro substituents.
5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl-pyridin-2-yl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine hydrochloride: This compound has additional functional groups, making it more complex and potentially more active in biological systems. The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 6-chloro-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-7(10(14)15-2)5-6-3-4-8(11)12-9(6)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRDEQBFWBAQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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